molecular formula C10H10N2O2 B2982672 N-(2-oxoindolin-5-yl)acetamide CAS No. 114741-27-4

N-(2-oxoindolin-5-yl)acetamide

Cat. No. B2982672
M. Wt: 190.202
InChI Key: GAPFXVWCGZCQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-oxoindolin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as carboximidic acids . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of “N-(2-oxoindolin-5-yl)acetamide” involves substituting 5-aminoindolin-2-one (50 mg, 0.34 mmol). The title compound is prepared as a beige solid (46 mg, 71%). The 1H NMR (400 MHz, CDCl3) δ 7.49 (s, 1H), 7.31 (d, J=7.0 Hz, 1H), 6.83 (d, J=8.0 Hz, 1H), 3.52 (s, 2H), 2.10 (s, 3H).


Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)acetamide” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-oxoindolin-5-yl)acetamide” are complex and involve multiple steps. For instance, on hydrolysis, a compound can be converted to a corresponding phenoxy acid and finally, this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound .


Physical And Chemical Properties Analysis

“N-(2-oxoindolin-5-yl)acetamide” is a beige solid. Its molecular weight is 190.202.

Scientific Research Applications

Antibacterial and Antifungal Properties

N-(2-oxoindolin-5-yl)acetamide derivatives have shown promising antibacterial and antifungal activities. In a study by Debnath and Ganguly (2015), a series of derivatives were evaluated against various pathogenic microorganisms, with some showing significant activity (Debnath & Ganguly, 2015).

Neuropsychiatric Applications

Research by Lutsenko et al. (2017) investigated the effects of a derivative of N-(2-oxoindolin-5-yl)acetamide on the monoaminergic system in rats subjected to experimental neurosis. The compound adjusted the level of monoamines, indicating potential use in neuropsychiatric disorders (Lutsenko et al., 2017).

Anticancer Activity

A 2023 study by Zhang et al. showed that 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives exhibited significant anticancer activity against A549 and K562 cells. These derivatives modulate EGFR and p53-MDM2 mediated pathways, indicating potential as novel anticancer agents (Zhang et al., 2023).

Anticonvulsant and Antidepressant Effects

A study by Zhen et al. (2015) explored the anticonvulsant and antidepressant activities of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. Some compounds showed promising results in a pentylenetetrazole (PTZ)-evoked convulsion model and the forced swimming test (FST) model, suggesting therapeutic potential in neurology (Zhen et al., 2015).

Antifungal Activity

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. These compounds offer a promising approach to developing new antifungal therapies (Bardiot et al., 2015).

Safety And Hazards

“N-(2-oxoindolin-5-yl)acetamide” is for research use only and is not intended for human or veterinary use. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is suspected of causing cancer .

Future Directions

The future directions for “N-(2-oxoindolin-5-yl)acetamide” could involve the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFXVWCGZCQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)acetamide

Synthesis routes and methods I

Procedure details

A stirred solution of 5-amino-1,3-dihydro-indol-2-one (3.5 g, 23.6 mmol, prepared according to U.S. Pat. No. 6,114,371) in 20 ml of tetrahydrofuran was added with triethylamine (1.3 ml, 9 mmol). The solution was cooled down to −30° C. in an acetone-dry ice bath and added with acetyl chloride (1.3 ml, 9 mmol) dropwise. Upon the completion of the addition, the resulting mixture was stirred for 20 minutes at room temperature and added with ethyl acetate (20 ml) until precipitate was formed. The solid was filtered, washed with water (50 ml×3) and dried in vacuo to give N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide (4 g, 88.9%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.3 mL
Type
reactant
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Quantity
20 mL
Type
reactant
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1.3 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 200 mg (1.35 mmol) of 5-amino 1,3-dihydro-indol-2-one in 6 ml of acetic anhydride was refluxed for 30 minutes. The reaction mixture was poured onto 50 g of crushed ice. The mixture was stirred well and the solid was collected by vacuum filtration. The solid was washed with 200 ml of H2O and air dried to yield N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide (119 mg, 46%): 1H NMR (DMSO-d6): δ1.97 (s, 3H), 3.41 (s, 2H), 6.68 (d, J=8.4 Hz, 1H), ), 7.26 (dd, J1=2 Hz, J2=8.4 Hz, 1H), 7.46 (d, J=2 Hz, 1H), 9.73 (s, 1H). 10.23 (s, 1H),
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
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reactant
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[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

According to procedure for the synthesis of N-(2-oxoindolin-6-yl)acetamide, except substituting 5-aminoindolin-2-one (50 mg, 0.34 mmol), the title compound was prepared as a beige solid (46 mg, 71%). 1H NMR (400 MHz, CDCl3) δ 7.49 (s, 1H), 7.31 (d, J=7.0 Hz, 1H), 6.83 (d, J=8.0 Hz, 1H), 3.52 (s, 2H), 2.10 (s, 3H).
[Compound]
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solid
Quantity
46 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two
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50 mg
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Synthesis routes and methods IV

Procedure details

A stirred solution of 5-amino-1,3-dihydro-indol-2-one (3.5 g, 23.6 mmol, prepared according to U.S. Pat. No. 6,114,371) in 20 ml of tetrahydrofuran was added with tirethylamine (1.3 ml, 9 mmol). The solution was cooled down to −30° C. in an acetone-dry ice bath and added with acetyl chloride (1.3 ml, 9 mmol) dropwise. Upon the completion of the addition, the resulting mixture was stirred for 20 minutes at room temperature and added with ethyl acetate (20 ml) until precipitate was formed. The solid was filtered, washed with water (50 ml×3) and dried in vacuo to give N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide (4 g, 88.9%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
7
Citations
Z Kilic-Kurt, F Bakar, S Ölgen - Austin J. Anal. Pharm. Chem, 2015
Number of citations: 3
JC Henise, J Taunton - Journal of medicinal chemistry, 2011 - ACS Publications
A structure-based approach was used to design irreversible, cysteine-targeted inhibitors of the human centrosomal kinase, Nek2. Potent inhibition of Nek2 kinase activity in biochemical …
Number of citations: 102 pubs.acs.org
S Sestito, G Nesi, S Daniele, A Martelli… - European journal of …, 2015 - Elsevier
Aggressive behavior and diffuse infiltrative growth are the main features of Glioblastoma multiforme (GBM), together with the high degree of resistance and recurrence. Evidence …
Number of citations: 40 www.sciencedirect.com
R Laufer, B Forrest, SW Li, Y Liu… - Journal of medicinal …, 2013 - ACS Publications
The family of Polo-like kinases is important in the regulation of mitotic progression; this work keys on one member, namely Polo-like kinase 4 (PLK4). PLK4 has been identified as a …
Number of citations: 68 pubs.acs.org
Y Yang, Y Zhou, L Tao, T Yang, Y Zhao, Y Luo - Molecular Diversity, 2021 - Springer
Aberrant activation of ERK signaling pathway usually leads to oncogenesis, and small molecular agents targeting this pathway are impeded by the emergence of drug resistance due to …
Number of citations: 3 link.springer.com
JC Henise - 2011 - search.proquest.com
A structure-based design strategy was used to transform a promiscuous oxindole kinase inhibitor scaffold into the first cysteine-reactive, irreversible inhibitors of the human centrosomal …
Number of citations: 2 search.proquest.com
L Wang, M Liu, Y Zu, H Yao, C Wu, R Zhang… - European Journal of …, 2022 - Elsevier
NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which makes it an attractive target for the treatment of many diseases associated with NAD exhaustion such as …
Number of citations: 8 www.sciencedirect.com

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